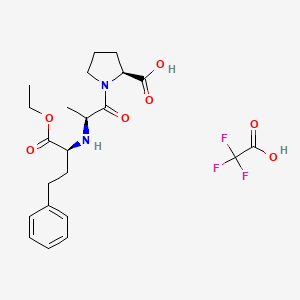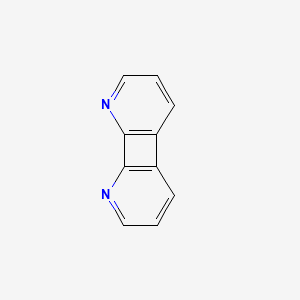
(S,S,S)-Enalapril Trifluoroacetic Acid Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,S,S)-Enalapril Trifluoroacetic Acid Salt is a derivative of enalapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and congestive heart failure. The trifluoroacetic acid salt form enhances the compound’s stability and solubility, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S,S)-Enalapril Trifluoroacetic Acid Salt typically involves the reaction of enalapril with trifluoroacetic acid. The process begins with the preparation of enalapril, which is synthesized through the condensation of L-alanine and L-proline derivatives. The resulting enalapril is then reacted with trifluoroacetic acid under controlled conditions to form the trifluoroacetic acid salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(S,S,S)-Enalapril Trifluoroacetic Acid Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form enalaprilat, the active metabolite.
Reduction: Reduction reactions can convert the compound back to its precursor forms.
Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents like dichloromethane.
Major Products
The major products formed from these reactions include enalaprilat, various substituted derivatives, and reduced forms of the compound.
Scientific Research Applications
(S,S,S)-Enalapril Trifluoroacetic Acid Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects beyond hypertension, such as in renal protection and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of (S,S,S)-Enalapril Trifluoroacetic Acid Salt involves the inhibition of the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing angiotensin II levels, the compound lowers blood pressure and decreases the workload on the heart. The molecular targets include ACE and various pathways involved in the renin-angiotensin-aldosterone system.
Comparison with Similar Compounds
Similar Compounds
Enalapril: The parent compound, used widely in clinical settings.
Lisinopril: Another ACE inhibitor with a similar mechanism of action.
Ramipril: Known for its long-lasting effects and use in cardiovascular protection.
Uniqueness
(S,S,S)-Enalapril Trifluoroacetic Acid Salt stands out due to its enhanced stability and solubility, which make it more suitable for research and industrial applications. The trifluoroacetic acid moiety also imparts unique chemical properties that can be leveraged in various synthetic and analytical processes.
Properties
Molecular Formula |
C22H29F3N2O7 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H28N2O5.C2HF3O2/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;3-2(4,5)1(6)7/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);(H,6,7)/t14-,16-,17-;/m0./s1 |
InChI Key |
VFOUYMFBEFUXCV-BDURURIASA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(Trifluoromethyl)-[1,4'-bipiperidin]-4-ol](/img/structure/B13426276.png)


![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B13426298.png)
![7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate](/img/structure/B13426306.png)


![5-Cyano-5H-dibenzo[b,d]thiophenium triflate](/img/structure/B13426319.png)
![2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13426323.png)
![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzenemethanol](/img/structure/B13426325.png)

